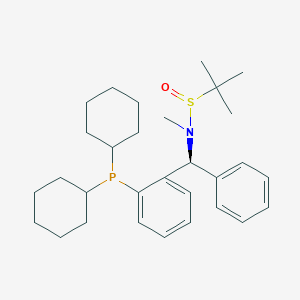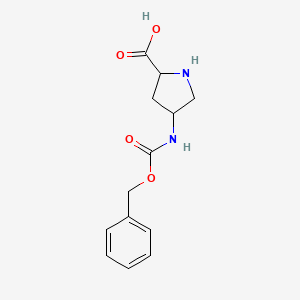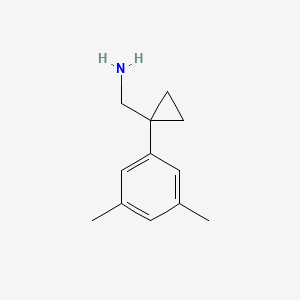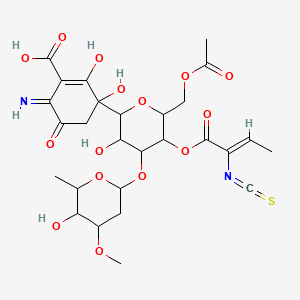![molecular formula C12H6N2O4S2 B12302791 Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate is a heterocyclic compound that belongs to the thienothiophene family This compound is characterized by its unique structure, which includes two thiophene rings fused together with additional functional groups such as cyano and ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienothiophene Core: The initial step involves the formation of the thienothiophene core through cyclization reactions. This can be achieved by reacting thiophene derivatives with suitable reagents under controlled conditions.
Introduction of Cyano Groups: The cyano groups are introduced through nucleophilic substitution reactions. This step often requires the use of cyanating agents such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the carboxyl groups to form the dimethyl ester. This can be achieved by reacting the intermediate compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the cyano and ester groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium cyanide, potassium cyanide; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and organic photovoltaic cells due to its excellent electronic properties.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications, including antiviral and anticancer agents.
Materials Science: The compound is utilized in the design of advanced materials with unique optical and electronic properties, such as conductive polymers and nanomaterials.
Chemical Sensors: Its sensitivity to various chemical environments makes it suitable for use in chemical sensors and biosensors.
Wirkmechanismus
The mechanism of action of Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate is primarily based on its ability to interact with molecular targets through its functional groups. The cyano and ester groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s electronic properties also play a crucial role in its function as an organic semiconductor, facilitating charge transport and energy transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]thiophene: A closely related compound with similar electronic properties but lacking the cyano and ester groups.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Another related compound with three fused thiophene rings, known for its high charge mobility and extended π-conjugation.
Thienoacenes: Compounds with more than three annulated thiophene units, offering diverse applications in organic electronics.
Uniqueness
Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate stands out due to the presence of both cyano and ester groups, which enhance its reactivity and versatility. These functional groups enable a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H6N2O4S2 |
|---|---|
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H6N2O4S2/c1-17-10(15)8-5(3-13)7-6(4-14)9(11(16)18-2)20-12(7)19-8/h1-2H3 |
InChI-Schlüssel |
FIVSKNVWGPYPHK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=C(S1)SC(=C2C#N)C(=O)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12302708.png)

![sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate](/img/structure/B12302737.png)


![8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)
![[3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B12302757.png)

![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)

![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)



